Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-

Catalog No.
S3135106
CAS No.
397288-34-5
M.F
C20H13N3OS2
M. Wt
375.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphth...

CAS Number

397288-34-5

Product Name

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide

Molecular Formula

C20H13N3OS2

Molecular Weight

375.46

InChI

InChI=1S/C20H13N3OS2/c1-23-15-11-10-12-6-2-3-7-13(12)17(15)26-20(23)22-18(24)19-21-14-8-4-5-9-16(14)25-19/h2-11H,1H3

InChI Key

XJTJKWKHGYPETG-XDOYNYLZSA-N

SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4

solubility

not available

Material Science and Organic Chemistry

The presence of the benzothiazole and naphthothiazole moieties in the molecule suggests potential applications in material science. Benzothiazoles are known for their diverse functionalities, including electronic conductivity, thermal stability, and antimicrobial properties [, ]. Naphthothiazoles can exhibit similar properties and have been explored in the development of organic semiconductors []. Further research into the synthesis and characterization of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- could provide insights into its potential use in organic electronics or other material science applications.

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- is a complex organic compound that integrates a benzothiazole framework with a naphtho-thiazole moiety. This compound is characterized by the presence of both sulfur and nitrogen atoms within its heterocyclic structure, which contributes to its diverse biological activities. The benzothiazole family is known for its pharmacological significance, particularly in medicinal chemistry, where derivatives have demonstrated various therapeutic potentials including anti-inflammatory, anti-tubercular, and anticancer activities.

Typical of benzothiazole derivatives. These include:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various substituents depending on the reaction conditions and reagents used .

Benzothiazole derivatives, including N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-, have been studied for their biological activities. Specifically:

  • Antimicrobial Activity: Some derivatives have shown significant inhibition of bacterial growth by targeting quorum sensing pathways, which are critical for bacterial communication and virulence.
  • Anticancer Properties: Certain benzothiazole compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: Compounds in this class have been noted for their ability to reduce inflammation markers in vitro and in vivo .

The synthesis of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- typically involves several steps:

  • Formation of Benzothiazole: Initial synthesis may include the condensation of 2-amino benzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
  • Naphtho-thiazole Integration: The introduction of the naphtho-thiazole moiety can be achieved through cyclization reactions involving naphthalene derivatives and thiazole precursors.
  • Final Coupling: The final step often involves coupling reactions where the benzothiazole derivative is reacted with a suitable carboxylic acid derivative to form the carboxamide linkage .

Benzothiazole derivatives are utilized in various fields:

  • Pharmaceuticals: They are explored as potential drugs due to their antimicrobial and anticancer properties.
  • Agriculture: Some compounds have applications as fungicides and herbicides.
  • Material Science: Benzothiazoles are also used in the development of dyes and pigments due to their vibrant colors and stability .

Studies on the interactions of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- have highlighted its ability to bind with specific proteins involved in disease pathways. For instance:

  • Protein Binding Studies: Research indicates that this compound may exhibit strong binding affinity to certain enzymes or receptors, which can enhance its therapeutic efficacy against diseases such as tuberculosis and cancer .
  • Mechanistic Insights: Understanding how this compound interacts at the molecular level helps in predicting its biological activity and potential side effects.

Several compounds share structural similarities with Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-. Here are some notable examples:

Compound NameStructureUnique Properties
N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideStructureKnown for strong anti-inflammatory activity
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamideStructureExhibits diuretic properties
6-NitrobenzothiazoleStructureDisplays significant antimicrobial activity

These compounds highlight the versatility of benzothiazoles in medicinal chemistry while showcasing unique biological activities that differentiate them from each other.

XLogP3

5.6

Dates

Last modified: 08-18-2023

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